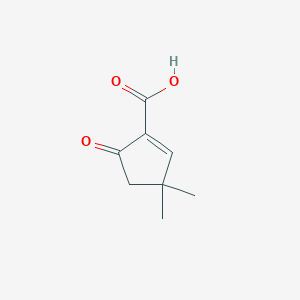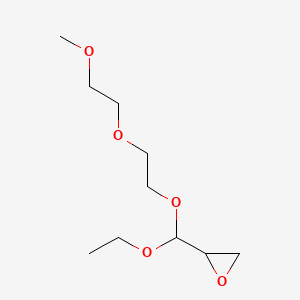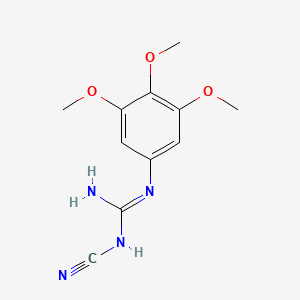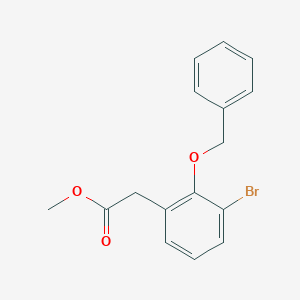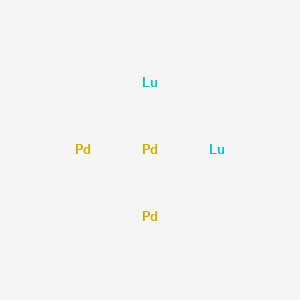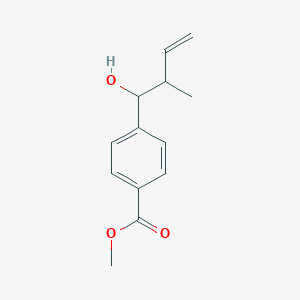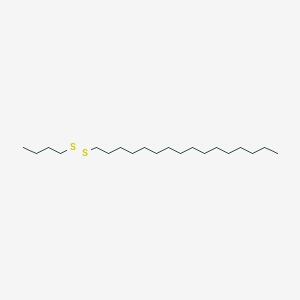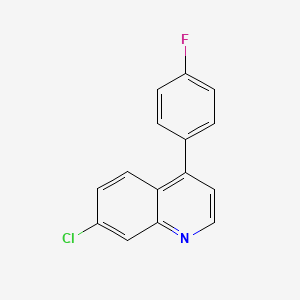
7-Chloro-4-(4-fluorophenyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-4-(4-fluorophenyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and materials science. The presence of both chlorine and fluorine atoms in the structure of this compound enhances its chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-(4-fluorophenyl)quinoline typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with 4-fluoroaniline. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Chloro-4-(4-fluorophenyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7-position can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxide or reduction to form tetrahydroquinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl and styrene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate in DMF at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products:
Nucleophilic Substitution: 7-Amino-4-(4-fluorophenyl)quinoline.
Oxidation: this compound N-oxide.
Reduction: 7-Chloro-4-(4-fluorophenyl)tetrahydroquinoline.
Coupling Reactions: Biaryl and styrene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for diseases such as malaria and cancer.
Industry: Used in the development of new materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 7-Chloro-4-(4-fluorophenyl)quinoline involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death. In cancer cells, it can induce apoptosis by interacting with specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- 7-Chloro-4-aminoquinoline
- 7-Chloro-4-(phenylselanyl)quinoline
- 7-Chloro-4-hydroxyquinoline
Comparison: 7-Chloro-4-(4-fluorophenyl)quinoline is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical reactivity and potential biological activity. Compared to 7-Chloro-4-aminoquinoline, it has a broader range of applications due to its ability to undergo various chemical reactions. The presence of the fluorine atom also increases its lipophilicity, which can enhance its ability to penetrate cell membranes .
Eigenschaften
CAS-Nummer |
179380-99-5 |
|---|---|
Molekularformel |
C15H9ClFN |
Molekulargewicht |
257.69 g/mol |
IUPAC-Name |
7-chloro-4-(4-fluorophenyl)quinoline |
InChI |
InChI=1S/C15H9ClFN/c16-11-3-6-14-13(7-8-18-15(14)9-11)10-1-4-12(17)5-2-10/h1-9H |
InChI-Schlüssel |
RJKMNYBNYJYIDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C3C=CC(=CC3=NC=C2)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


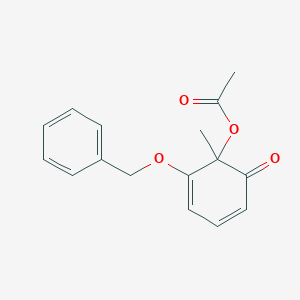
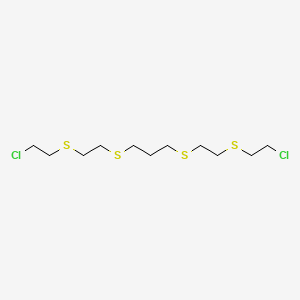
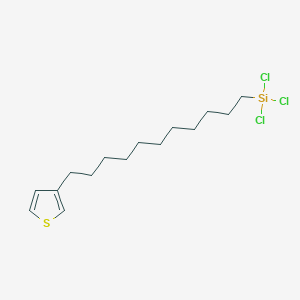
![N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide](/img/structure/B14252807.png)
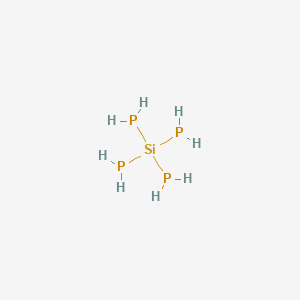
![N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]pyridin-2-YL}hexanamide](/img/structure/B14252815.png)
